molecular formula C13H11F2NO2 B8598429 2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester

2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester

Cat. No.: B8598429
M. Wt: 251.23 g/mol
InChI Key: OTIXJCJUJCPMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C13H11F2NO2 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11F2NO2

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-(5,7-difluoroquinolin-6-yl)propanoate

InChI

InChI=1S/C13H11F2NO2/c1-7(13(17)18-2)11-9(14)6-10-8(12(11)15)4-3-5-16-10/h3-7H,1-2H3

InChI Key

OTIXJCJUJCPMGW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of LDA (1.2 M in THF, 9.5 mL, 11.40 mmol) in dry THF (30 mL) at −78° C. was added dropwise a solution of (5,7-difluoroquinolin-6-yl)-acetic acid methyl ester (2.12 g, 9.50 mmol) in THF (20 mL). After 30 min, MeI (0.9 mL, 14.25 mmol) was added dropwise, and the reaction mixture was allowed to rise to 0° C. slowly. After 1 h, the reaction was quenched by satd. aq. NaHCO3 solution, and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, concentrated, and purified by flash chromatography to afford 2.272 g of the title compound as pale yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 8.93 (d, 1H), 8.39 (dd, 1H), 7.61 (dd, 1H), 7.41-7.46 (m, 1H), 4.29 (q, 1H), 3.73 (s, 3H), 1.62 (d, 3H). LCMS (method A): [MH]+=252, tR=5.09 min.
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As shown in step 1-iv, a mixture of 2-(4-amino-2,6-difluorophenyl)propanoic acid (19.0 g, 94.45 mmol), glycerol (35.83 g, 28.41 mL, 389.1 mmol), nitrobenzene (7.209 g, 6.028 mL, 58.56 mmol) and concentrated sulfuric acid (30.57 g, 16.61 mL, 311.7 mmol) was heated gently. After cessation of the initial vigorous reaction, the mixture was heated to 170° C. for 16 hours. After cooling, the volatiles were removed under reduced pressure, the residue dissolved in MeOH (150 mL), 150 mL of 6N NaOH were added, and the mixture was heated at 110° C. for 3 hours. After cooling to RT, the mixture was acidified with concentrated HCl to a pH of 3. The resulting dark precipitate was collected by filtration and washed with water. The precipitate was taken up in ethanol and thionyl chloride (11.24 g, 6.891 mL, 94.45 mmol) was carefully added dropwise. After addition was complete, the mixture was heated at 50° C. for 20 hours. After cooling to RT, the volatiles were removed under reduced pressure and the residue was dissolved in a mixture of sat'd NaHCO3 and DCM. The layers were separated and the aqueous layer extracted with DCM. The combined organics were dried over MgSO4, reduced in volume under reduced pressure, and subjected to medium-pressure silica gel chromatography (0% EtOAc/Hexanes to 30% in 36 minutes) to provide methyl 2-(5,7-difluoroquinolin-6-yl)propanoate (14.0 g, 56% yield for two steps). The methyl ester (5.0 g) was saponified by taking it up in methanol (30 mL), treating the resulting solution with NaOH (16.58 mL of 6 M, 99.50 mmol), and stirring at RT for 20 hours. After careful acidification with conc. HCl to a pH of 2, the resulting precipitate was collected by filtration and dried under high vacuum to provide 2-(5,7-difluoroquinolin-6-yl)propanoic acid, which was used as is in subsequent reactions. Compound 1003 can be prepared by the same procedure as used in the preparation of compound 1004 by replacing-diethyl 2-methylmalonate with diethyl malonate.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
28.41 mL
Type
reactant
Reaction Step One
Quantity
6.028 mL
Type
reactant
Reaction Step One
Quantity
16.61 mL
Type
reactant
Reaction Step One
Quantity
6.891 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.